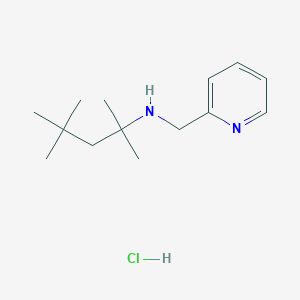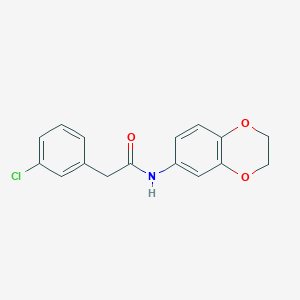![molecular formula C15H21N3O3S B5407964 N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]acetamide](/img/structure/B5407964.png)
N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]acetamide, commonly known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. HPPH is a photosensitizer, which means that it can absorb light energy and transfer it to molecular oxygen, leading to the production of reactive oxygen species (ROS) that can induce cell death.
科学研究应用
HPPH has potential applications in cancer therapy, particularly in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the administration of a photosensitizer, followed by the exposure of the target tissue to light of a specific wavelength. The photosensitizer absorbs the light energy and transfers it to molecular oxygen, leading to the production of N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]acetamide that can induce cell death. HPPH has been shown to be effective in inducing cell death in various cancer cell lines, including prostate, breast, and lung cancer cells.
作用机制
The mechanism of action of HPPH involves the absorption of light energy and the transfer of this energy to molecular oxygen, leading to the production of N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]acetamide. The this compound can induce cell death through various mechanisms, including apoptosis, necrosis, and autophagy. HPPH has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in the apoptotic pathway.
Biochemical and Physiological Effects
HPPH has been shown to have minimal toxicity in normal cells, while inducing significant cell death in cancer cells. This selectivity is due to the higher accumulation of HPPH in cancer cells compared to normal cells. HPPH has also been shown to induce the production of cytokines and chemokines, which are molecules involved in the immune response. This suggests that HPPH may have immunomodulatory effects that could enhance the anti-tumor response.
实验室实验的优点和局限性
One of the main advantages of HPPH is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. HPPH is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of HPPH is its hydrophobicity, which can limit its bioavailability and distribution in vivo. Another limitation is the need for light exposure, which can limit its application to superficial tumors.
未来方向
For research on HPPH include the development of more efficient synthesis methods that can improve its bioavailability and distribution in vivo. Another direction is the optimization of the PDT protocol, including the choice of light source and wavelength, to improve the efficacy of HPPH in inducing cell death. Additionally, the combination of HPPH with other cancer therapies, such as chemotherapy or immunotherapy, may enhance its anti-tumor effects. Finally, the development of HPPH analogs with improved properties, such as increased selectivity or reduced hydrophobicity, may further enhance its potential as a cancer therapy.
合成方法
The synthesis of HPPH involves the reaction of 4-bromoaniline with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 4-(methylsulfonyl)phenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography and recrystallization.
属性
IUPAC Name |
N-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(19)16-13-4-6-15(7-5-13)22(20,21)18-10-9-17-8-2-3-14(17)11-18/h4-7,14H,2-3,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGYMQYKTWFKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)

![isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5407906.png)
![5-imino-2-isopropyl-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407914.png)
![5-[4-(allyloxy)benzylidene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407929.png)

![3-(4-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5407936.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5407943.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407951.png)
![N-phenyl-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5407957.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5407962.png)
![1-[(1-methylcyclopropyl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5407974.png)

![1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5407985.png)
